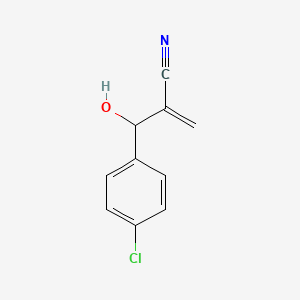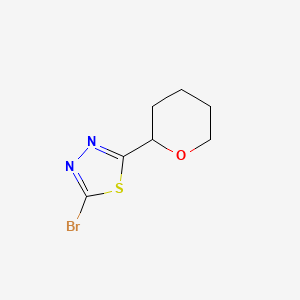
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide” is a chemical compound with the CAS Number: 883541-14-8 . It has a molecular weight of 263.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25N3O/c1-19-11-10-18-8-4-15(5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.38 . The physical form and other specific physical and chemical properties are not available in the current data.科学的研究の応用
Sigma Receptor Binding and Antiproliferative Activity
One study highlights the modification of the piperidine ring in compounds related to "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide" to explore sigma-subtype affinities and selectivities. The research found certain derivatives to be potent sigma(1) ligands with significant selectivity and potential for use in PET experiments. Additionally, some compounds exhibited antiproliferative activity against rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Impurity Identification in Pharmaceutical Analysis
Another study focused on identifying and synthesizing novel impurities detected in Repaglinide bulk drug batches. This research underscores the importance of chemical analysis and quality control in pharmaceutical manufacturing. The isolation and structural characterization of new impurities contribute to ensuring drug safety and efficacy (Kancherla et al., 2018).
Serotonin Receptor Agonists and Gastrointestinal Motility
Research into benzamide derivatives, including modifications of the piperidine moiety, has shown that certain compounds can act as selective serotonin 4 (5-HT4) receptor agonists. These compounds have the potential to enhance gastrointestinal motility, suggesting applications in the treatment of gastrointestinal disorders. The study identified derivatives that accelerated gastric emptying and increased the frequency of defecation, highlighting the therapeutic potential of these compounds (Sonda et al., 2004).
Chemical Oxidation and Anticonvulsant Properties
Another study examined the chemical oxidation of an anticonvulsant compound related to "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide," focusing on its potential oxidative pathways. This research contributes to understanding the chemical stability and metabolic profile of such compounds, which is crucial for their development as therapeutic agents (Adolphe-Pierre et al., 1998).
Radiolabeled Antagonists for Neurotransmission Studies
The development of radiolabeled antagonists based on the piperidine structure for positron emission tomography (PET) studies indicates the utility of these compounds in neuroscience research. Such studies enable the in vivo imaging of receptor distribution and dynamics, providing insights into neurological diseases and potential therapeutic interventions (Plenevaux et al., 2000).
特性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-10-15(2)12-17(11-14)18(21)19-13-16-4-6-20(7-5-16)8-9-22-3/h10-12,16H,4-9,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCBYCGPBDUBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)

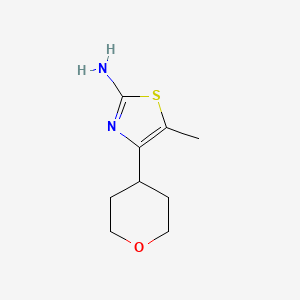
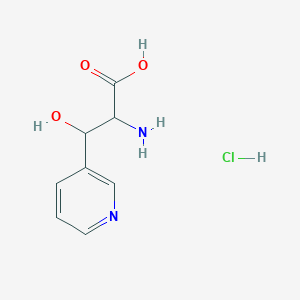
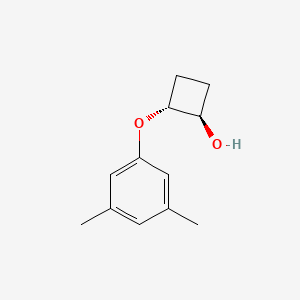
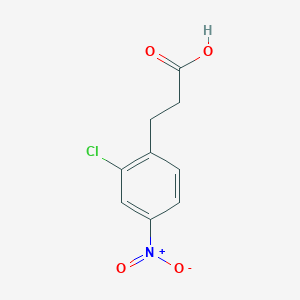
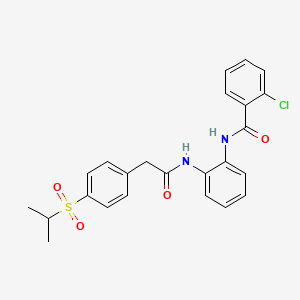
![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)
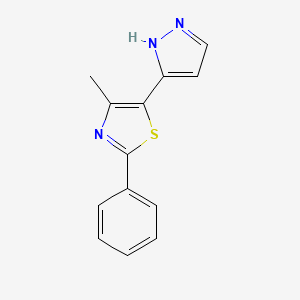

![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)
